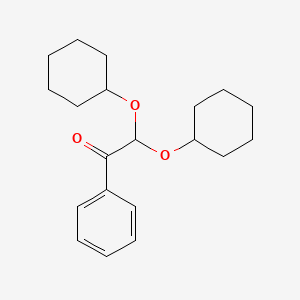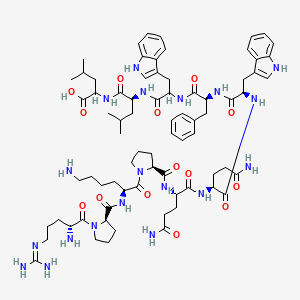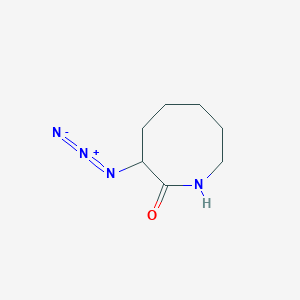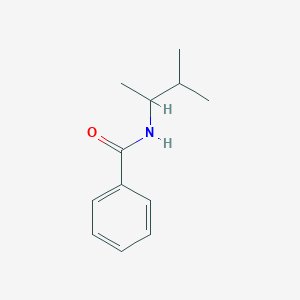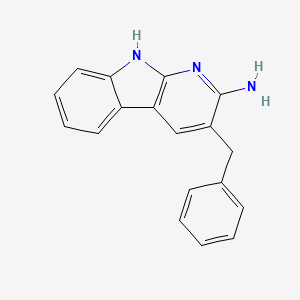
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is a heterocyclic aromatic amine. This compound is part of the indole family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a pyridoindole core with an amine group at the second position and a phenylmethyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core .
Another method involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents under mild conditions to form the indole ring . The reaction conditions for these methods often include the use of strong acids like hydrochloric acid or sulfuric acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and product purity.
化学反応の分析
Types of Reactions
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to DNA and proteins, leading to the formation of adducts that can interfere with cellular processes . The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
2-Amino-9H-pyrido(2,3-b)indole: Similar structure but lacks the phenylmethyl group.
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Similar indole core but with different substituents.
Uniqueness
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
79801-93-7 |
|---|---|
分子式 |
C18H15N3 |
分子量 |
273.3 g/mol |
IUPAC名 |
3-benzyl-9H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C18H15N3/c19-17-13(10-12-6-2-1-3-7-12)11-15-14-8-4-5-9-16(14)20-18(15)21-17/h1-9,11H,10H2,(H3,19,20,21) |
InChIキー |
AUQUJWULXAYVRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC3=C(NC4=CC=CC=C43)N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


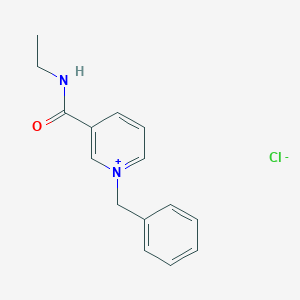
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)


![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
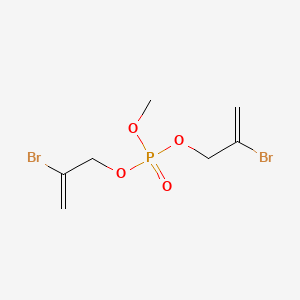
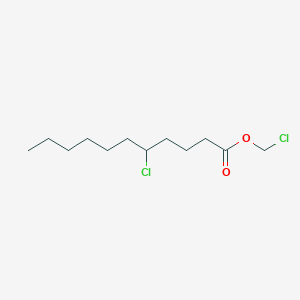
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
